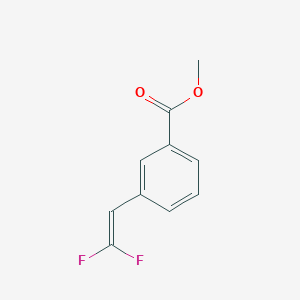

Methyl 3-(2,2-difluorovinyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(2,2-difluorovinyl)benzoate is an organic compound with the molecular formula C10H8F2O2 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the hydrogen atoms in the vinyl group are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2,2-difluorovinyl)benzoate can be synthesized through several methods. One common approach involves the reaction of bromodifluoroacetates or bromodifluoroketones with metallic zinc as a reductant. This reaction is typically catalyzed by nickel complexes, such as nickel(0) with 1,1’-bis(diphenylphosphino)ferrocene (dppf) as a ligand. The reaction conditions often include the use of arylboronic acids or arylmagnesium/alkylzinc reagents to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow processes to ensure high yield and efficiency. These processes often utilize advanced catalytic systems and optimized reaction conditions to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,2-difluorovinyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the difluorovinyl group to other functional groups, such as alkanes or alkenes.

Substitution: The compound can participate in substitution reactions, where the difluorovinyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes or alkenes. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .

Scientific Research Applications

Methyl 3-(2,2-difluorovinyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 3-(2,2-difluorovinyl)benzoate exerts its effects involves its interaction with molecular targets and pathways. The difluorovinyl group can act as a bioisostere of the carbonyl group, enhancing the compound’s ability to interact with biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of biological pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound is similar in structure but contains a fluorine atom and a dioxaborolane group instead of the difluorovinyl group.

(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone: Another similar compound with a dioxaborolane group and a pyrrolidinyl group.

Uniqueness

Methyl 3-(2,2-difluorovinyl)benzoate is unique due to its difluorovinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry and a potential candidate for drug development .

Biological Activity

Methyl 3-(2,2-difluorovinyl)benzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting its efficacy against various cancer cell lines.

Synthesis of this compound

The compound can be synthesized through the reaction of 2-bromo-2,2-difluoroacetate with substituted aroyl chlorides. The yields for these reactions typically range from 45% to 82%, depending on the specific substituents used in the reaction . The synthetic pathway is crucial as it influences the biological activity of the resulting compounds.

1. Anticancer Properties

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, studies have shown that difluorovinyl derivatives exhibit significantly enhanced cytotoxicity compared to traditional chemotherapeutics like paclitaxel. For instance:

- Cell Lines Tested :

- MCF7 (human breast cancer)

- HT-29 (human colon cancer)

- PANC-1 (human pancreatic cancer)

The difluorovinyl taxoids demonstrated up to 16 times better activity against MCF7 cells and showed a marked increase in potency against drug-resistant variants such as NCI/ADR cells .

The mechanism by which this compound exerts its anticancer effects involves:

- Microtubule Stabilization : Similar to paclitaxel, difluorovinyl taxoids induce GTP-independent tubulin polymerization. This leads to the stabilization of microtubules, which is critical for maintaining cell structure and function during division .

- Inhibition of Cytochrome P450 Metabolism : Modifications at the C3′ position help in blocking metabolism by cytochrome P450 enzymes, enhancing the metabolic stability and overall activity of these compounds in vivo .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | IC50 (MCF7) | IC50 (HT-29) | IC50 (PANC-1) |

|---|---|---|---|

| This compound | <100 pM | <100 pM | <100 pM |

| Paclitaxel | >1000 pM | >1000 pM | >1000 pM |

The table illustrates that this compound significantly outperforms paclitaxel across all tested cell lines.

Properties

Molecular Formula |

C10H8F2O2 |

|---|---|

Molecular Weight |

198.17 g/mol |

IUPAC Name |

methyl 3-(2,2-difluoroethenyl)benzoate |

InChI |

InChI=1S/C10H8F2O2/c1-14-10(13)8-4-2-3-7(5-8)6-9(11)12/h2-6H,1H3 |

InChI Key |

ZUHIHJCMCBAHMM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C=C(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.